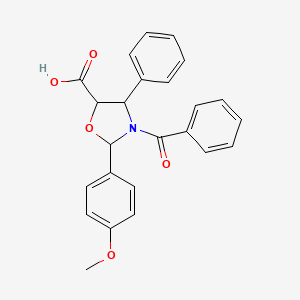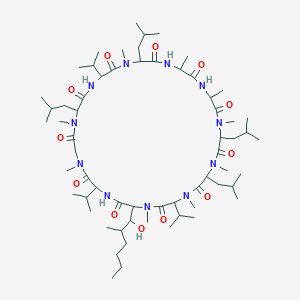
Z-Lys(Ac)-NH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Z-Lys(Ac)-NH: is a synthetic compound used primarily in biochemical research. It is a derivative of lysine, an essential amino acid, where the lysine residue is protected by a benzyloxycarbonyl (Z) group and acetylated (Ac) at the epsilon amino group. This compound is often utilized in peptide synthesis and various biochemical assays.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-Lys(Ac)-NH typically involves the following steps:
Protection of the Lysine Residue: The lysine is first protected by the benzyloxycarbonyl (Z) group. This is achieved by reacting lysine with benzyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate.
Acetylation: The epsilon amino group of the lysine is then acetylated using acetic anhydride in the presence of a base like pyridine.
Amidation: Finally, the carboxyl group of the lysine is converted to an amide by reacting with ammonia or an amine source under appropriate conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Including crystallization and chromatography to achieve high purity.
Quality Control: Rigorous testing to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
Z-Lys(Ac)-NH: undergoes several types of chemical reactions:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the protecting groups.
Substitution Reactions: The acetyl group can be replaced by other acyl groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common in typical biochemical applications.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Oxidation: Mild oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride.
Major Products
Deprotected Lysine: Upon hydrolysis.
Substituted Derivatives: Depending on the acyl group used in substitution reactions.
科学的研究の応用
Z-Lys(Ac)-NH: is widely used in various fields of scientific research:
Chemistry: As a building block in peptide synthesis.
Biology: In studies involving protein modification and enzyme activity.
Medicine: As a model compound in drug development and pharmacokinetics.
Industry: In the production of specialized peptides and proteins for research and therapeutic use.
作用機序
The mechanism by which Z-Lys(Ac)-NH exerts its effects is primarily through its role as a substrate or inhibitor in biochemical reactions. It interacts with enzymes and proteins, modifying their activity or stability. The molecular targets include various enzymes involved in protein synthesis and modification pathways.
類似化合物との比較
Z-Lys(Ac)-NH: can be compared with other lysine derivatives such as:
Z-Lys-NH: Lacks the acetyl group, making it less specific in certain biochemical assays.
Ac-Lys-NH: Lacks the benzyloxycarbonyl group, which may affect its stability and reactivity.
Boc-Lys(Ac)-NH: Uses a different protecting group (tert-butyloxycarbonyl), which can influence its solubility and reactivity.
This compound: is unique due to its specific combination of protecting groups, which provides a balance of stability and reactivity, making it highly useful in various research applications.
特性
分子式 |
C16H23N3O4 |
|---|---|
分子量 |
321.37 g/mol |
IUPAC名 |
benzyl N-(6-acetamido-1-amino-1-oxohexan-2-yl)carbamate |
InChI |
InChI=1S/C16H23N3O4/c1-12(20)18-10-6-5-9-14(15(17)21)19-16(22)23-11-13-7-3-2-4-8-13/h2-4,7-8,14H,5-6,9-11H2,1H3,(H2,17,21)(H,18,20)(H,19,22) |
InChIキー |
NFZAFYSRHSRTDI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NCCCCC(C(=O)N)NC(=O)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![[2,14-dihydroxy-10,13-dimethyl-6-oxo-17-(2,3,6-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12098631.png)

![tert-butyl (3R)-4-[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-3-(cyclopentylmethyl)-4-oxobutanoate](/img/structure/B12098635.png)



